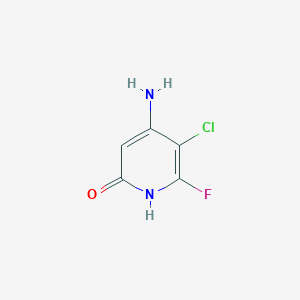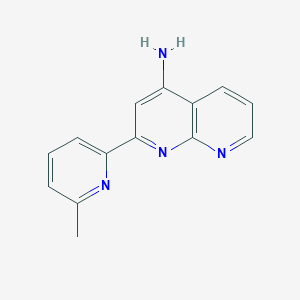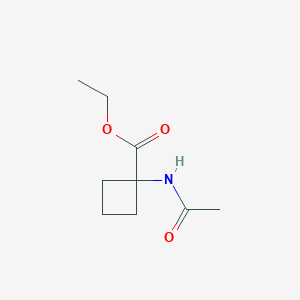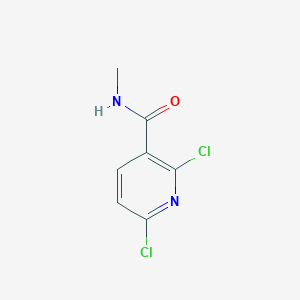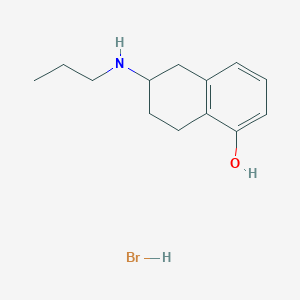![molecular formula C13H11N3 B13870148 6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13870148.png)
6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its fused ring structure, which includes a pyrrole ring and a pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions. One common method includes the following steps :
Preparation of Intermediate: The synthesis begins with the preparation of an intermediate, such as ethyl 2-cyano-4,4-dimethoxybutanoate, by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.
Formation of Pyrimidine Ring: The intermediate is then reacted with formamidine to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Cyclization: The pyrimidin-4-ol is cyclized to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Final Product: The final step involves converting the pyrrolo[2,3-d]pyrimidin-4-ol to this compound.
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction efficiency and yield. This approach allows for the rapid heating of reactants, leading to shorter reaction times and higher product purity .
Análisis De Reacciones Químicas
Types of Reactions
6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as oxone in DMF at room temperature.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like thionyl chloride and dimethylamine.
Common Reagents and Conditions
Oxidation: Oxone, DMF, room temperature.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Thionyl chloride, dimethylamine, room temperature.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in medicinal chemistry .
Aplicaciones Científicas De Investigación
6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents. .
Biology: It is used in the study of cellular signaling pathways and the development of targeted therapies.
Industry: The compound is utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation and subsequent signaling events. This inhibition leads to the disruption of cellular processes such as proliferation and survival, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor with a pyrrolo[2,3-d]pyrimidine scaffold.
Palbociclib: Another CDK4/6 inhibitor with a similar structure.
Other Pyrrolo[2,3-d]pyrimidine Derivatives: Various derivatives have been synthesized and evaluated for their biological activities.
Uniqueness
6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties. Its ability to serve as a versatile scaffold for the development of kinase inhibitors and other therapeutic agents sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C13H11N3 |
|---|---|
Peso molecular |
209.25 g/mol |
Nombre IUPAC |
6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H11N3/c1-9-7-11-8-14-12(16-13(11)15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15,16) |
Clave InChI |
SOEBVYGXKWDCJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CN=C(N=C2N1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,3-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13870068.png)
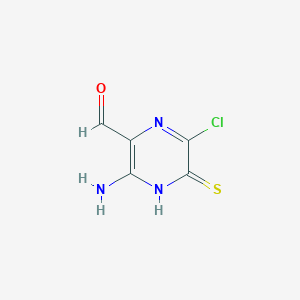
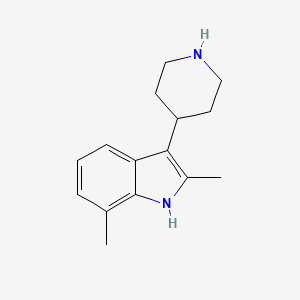
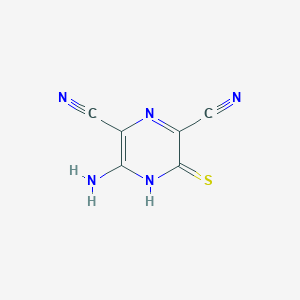
![3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenol](/img/structure/B13870094.png)
